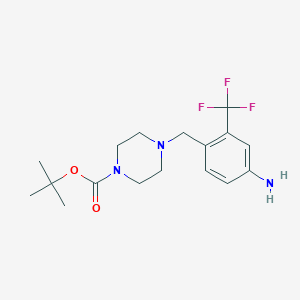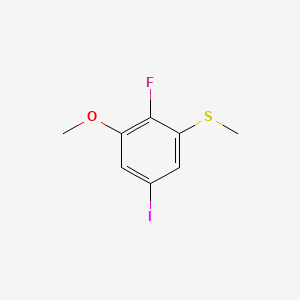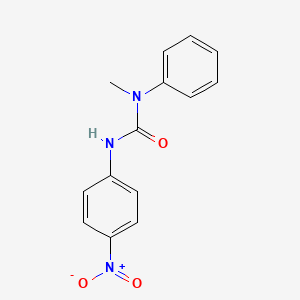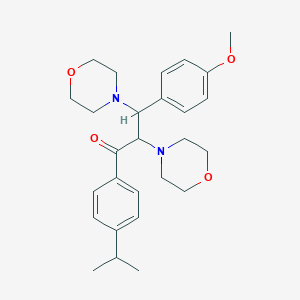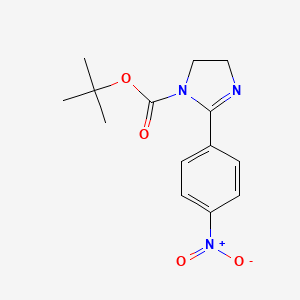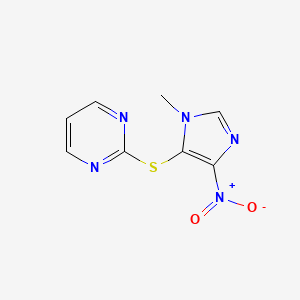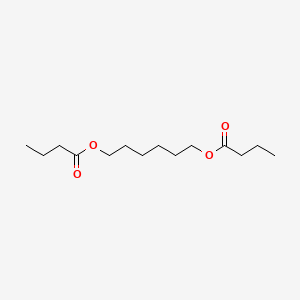
Hexane-1,6-diyl dibutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane-1,6-diyl dibutanoate is an organic compound with the molecular formula C14H26O4. It is an ester derived from hexane-1,6-diol and butanoic acid. This compound is known for its applications in various industrial processes, particularly in the production of polymers and as a plasticizer.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexane-1,6-diyl dibutanoate can be synthesized through the esterification reaction between hexane-1,6-diol and butanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of hexane-1,6-diol with butanoic acid in the presence of an acid catalyst. The reaction mixture is heated to a temperature of around 100-120°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Hexane-1,6-diyl dibutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexane-1,6-diol and butanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to produce carboxylic acids and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and an acid or base catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed:
Hydrolysis: Hexane-1,6-diol and butanoic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
Hexane-1,6-diyl dibutanoate has several applications in scientific research and industry:
Polymer Production: It is used as a monomer in the synthesis of various polymers, providing flexibility and durability to the final product.
Plasticizer: It is added to plastics to enhance their flexibility and reduce brittleness.
Coatings and Adhesives: The compound is used in the formulation of coatings and adhesives, improving their performance and durability.
Biomedical Research: this compound is studied for its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of hexane-1,6-diyl dibutanoate primarily involves its role as a plasticizer and a monomer in polymer synthesis. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In polymer synthesis, it undergoes polymerization reactions to form long-chain polymers with desirable mechanical properties.
Comparison with Similar Compounds
Hexane-1,6-diyl dibutanoate can be compared with other similar compounds such as:
Hexane-1,6-diyl diacrylate: Used in UV-curable coatings and adhesives.
Butane-1,4-diyl dibutanoate: Another ester with similar plasticizing properties but different chain length.
Hexane-1,6-diyl bis(4-oxopentanoate): Used in green chemistry applications as a renewable resource-based compound.
Uniqueness: this compound is unique due to its specific chain length and ester groups, which provide a balance of flexibility and durability in polymer applications. Its ability to undergo various chemical reactions also makes it a versatile compound in both industrial and research settings.
Properties
CAS No. |
6222-19-1 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
6-butanoyloxyhexyl butanoate |
InChI |
InChI=1S/C14H26O4/c1-3-9-13(15)17-11-7-5-6-8-12-18-14(16)10-4-2/h3-12H2,1-2H3 |
InChI Key |
QVTMHQILPALTKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCCCCCOC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


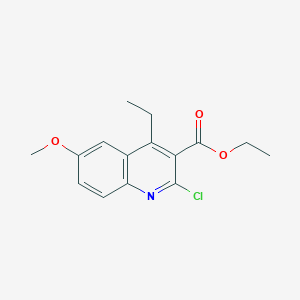
![2-(2,5-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018554.png)
![3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol](/img/structure/B14018573.png)
![Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate](/img/structure/B14018580.png)

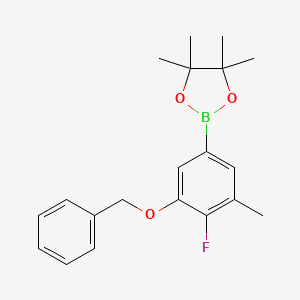

![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)
